Enhanced LSD1 Inhibition via 4-Bromo Substitution: A Class-Level Comparison with Tranylcypromine
While direct Ki data for this specific compound is not publicly available, class-level SAR data strongly indicates superior LSD1 inhibition compared to the unsubstituted scaffold. The para-bromo analog of tranylcypromine (2-(4-bromophenyl)cyclopropylamine, lacking the 2-methyl group) demonstrates significantly greater activity than tranylcypromine itself in a head-to-head LSD1 enzyme assay [1]. This establishes the 4-bromo substituent as a critical driver of potency. The addition of a 2-methyl group to the cyclopropane ring is not expected to abrogate this activity; a classic SAR study found that 1-methyl-2-phenylcyclopropylamine retained MAO inhibitory potency equivalent to the non-methylated parent, suggesting the 2-methyl substitution is well-tolerated at the enzyme's active site [2].
| Evidence Dimension | Relative Potency in LSD1 Enzyme Assay |
|---|---|
| Target Compound Data | Predicted to be more active than tranylcypromine based on the presence of the 4-bromo pharmacophore. |
| Comparator Or Baseline | Tranylcypromine (Ki not reported in this study) vs. its p-bromo analog. The p-bromo analog is qualitatively 'more active'. |
| Quantified Difference | Qualitatively 'more active' than the parent compound tranylcypromine. Exact fold-change values were not quantified for the p-bromo analog alone in this study. |
| Conditions | In vitro LSD1 enzyme assay (Benelkebir et al., 2011). |
Why This Matters
This evidence directs procurement for epigenetic research programs focused on LSD1, where the 4-bromo substituent is a validated potency-enhancing motif.
- [1] Benelkebir, H.; Hodgkinson, C.; Duriez, P.J.; Hayden, A.L.; Bulleid, R.A.; Crabb, S.J.; Packham, G.; Ganesan, A. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorg. Med. Chem. 2011, 19, 3709–3716. View Source
- [2] Zirkle, C.L.; Kaiser, C.; Tedeschi, D.H.; Tedeschi, R.E. 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. J. Med. Chem. 1962, 5, 6, 1265–1284. View Source
